Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate
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Overview
Description
Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. This compound is known for its role as a dihydropteridine reductase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, involving steps such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various pteridine derivatives, which can have different functional groups attached to the pteridine ring .
Scientific Research Applications
Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.
Biology: The compound is studied for its role in enzyme inhibition, particularly dihydropteridine reductase.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate involves the inhibition of dihydropteridine reductase. This enzyme is crucial in the metabolic pathway of tetrahydrobiopterin, a cofactor for the synthesis of neurotransmitters. By inhibiting this enzyme, the compound affects the levels of tetrahydrobiopterin, thereby influencing neurotransmitter synthesis and related biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid
- 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
- 2-Amino-4-hydroxy-6-formylpteridine
Uniqueness
Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in various industrial and research applications.
Properties
IUPAC Name |
sodium;2-amino-4-oxo-3H-pteridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3.Na/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15;/h1H,(H,14,15)(H3,8,9,11,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBFRCHIRAIZNE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N5NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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